molecular formula C15H12BrNO2 B1315067 N-[4-(2-bromoacetyl)phenyl]benzamide CAS No. 59659-99-3

N-[4-(2-bromoacetyl)phenyl]benzamide

Cat. No.: B1315067
CAS No.: 59659-99-3
M. Wt: 318.16 g/mol
InChI Key: UZDBRMWBLAQQIX-UHFFFAOYSA-N
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Description

N-[4-(2-bromoacetyl)phenyl]benzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromoacetyl group attached to a phenyl ring, which is further connected to a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(2-bromoacetyl)phenyl]benzamide typically involves the reaction of 4-aminobenzamide with bromoacetyl bromide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrogen bromide formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at a low temperature to control the reaction rate and yield.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to maximize yield and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromoacetyl group in N-[4-(2-bromoacetyl)phenyl]benzamide can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alcohols, which can replace the bromine atom to form new derivatives.

    Reduction Reactions: The carbonyl group in the bromoacetyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The phenyl ring can undergo oxidation reactions to form quinones or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines, thiols, or alcohols in the presence of a base like sodium hydroxide or potassium carbonate.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran or ethanol.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products:

    Substitution: Derivatives with different functional groups replacing the bromine atom.

    Reduction: Alcohol derivatives of the bromoacetyl group.

    Oxidation: Oxidized phenyl ring derivatives.

Scientific Research Applications

Chemistry: N-[4-(2-bromoacetyl)phenyl]benzamide is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound can be used to study enzyme inhibition and protein interactions. The bromoacetyl group can act as an electrophile, forming covalent bonds with nucleophilic sites in proteins, thus serving as a tool for probing biological mechanisms.

Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The compound’s ability to modify proteins can be harnessed to design drugs that target specific enzymes or receptors.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in various chemical processes and product formulations.

Mechanism of Action

The mechanism of action of N-[4-(2-bromoacetyl)phenyl]benzamide involves its ability to act as an electrophile due to the presence of the bromoacetyl group. This group can react with nucleophilic sites in biological molecules, such as the thiol groups in cysteine residues of proteins. By forming covalent bonds with these nucleophilic sites, the compound can inhibit enzyme activity or alter protein function. This mechanism is particularly useful in studying enzyme kinetics and protein interactions.

Comparison with Similar Compounds

    N-[4-(2-chloroacetyl)phenyl]benzamide: Similar structure but with a chloroacetyl group instead of a bromoacetyl group.

    N-[4-(2-iodoacetyl)phenyl]benzamide: Similar structure but with an iodoacetyl group instead of a bromoacetyl group.

    N-[4-(2-fluoroacetyl)phenyl]benzamide: Similar structure but with a fluoroacetyl group instead of a bromoacetyl group.

Uniqueness: N-[4-(2-bromoacetyl)phenyl]benzamide is unique due to the presence of the bromoacetyl group, which imparts distinct reactivity compared to its chloro, iodo, and fluoro analogs. The bromine atom is larger and more polarizable than chlorine, fluorine, or iodine, which can influence the compound’s reactivity and interactions with biological molecules. This makes this compound particularly useful in applications where specific reactivity is desired.

Properties

IUPAC Name

N-[4-(2-bromoacetyl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrNO2/c16-10-14(18)11-6-8-13(9-7-11)17-15(19)12-4-2-1-3-5-12/h1-9H,10H2,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZDBRMWBLAQQIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50501719
Record name N-[4-(Bromoacetyl)phenyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50501719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59659-99-3
Record name N-[4-(Bromoacetyl)phenyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50501719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A warm solution of 4'-benzamidoacetophenone (1.031 g) in chloroform (100 ml) was treated with bromine (0.22 ml). After dilution with more chloroform (50 ml), the resulting solution was washed with 2N-sodium hydroxide solution (2×25 ml) and water (50 ml), dried (MgSO4) and evaporated to a white solid (1.315 g). This was crystallised from ethanol to give the title acetophenone (922 mg); m.p. 171°-174°.
Quantity
1.031 g
Type
reactant
Reaction Step One
Quantity
0.22 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

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